5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, melting point, solubility, and more. For example, a related compound, 5-(4-Fluorophenyl)pyridine-3-carboxylic acid, is a white to off-white powder with a melting point between 210 °C and 215 °C .Scientific Research Applications
Analgesic and Anti-inflammatory Activity
5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid has demonstrated potential in analgesic and anti-inflammatory applications. A study synthesized derivatives of this compound, such as 5-(4-fluoro- and 4-chlorobenzoyl)-6-methyl derivatives, which exhibited significant potency as analgesic and anti-inflammatory agents in both acute and chronic animal models. These findings suggest its potential in pain management and treating inflammation-related conditions (Muchowski et al., 1985).
Anticancer Applications
Another significant application of this compound is in cancer treatment. The synthesis of derivatives of this compound has been explored as intermediates in the development of anticancer drugs. For example, a study highlighted the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for biologically active anticancer drugs (Zhang et al., 2019).
Antibacterial Activity
Derivatives of this compound have also been explored for their antibacterial properties. A study synthesized a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, which showed promising in vitro and in vivo antibacterial activities. This suggests its potential use in developing new antibacterial agents (Bouzard et al., 1992).
Synthesis and Structural Studies
Studies have also focused on the synthesis and structural characterization of this compound and its derivatives. For example, research on lanthanide coordination compounds using pyrrole-derivatized carboxylic acids as ligands, including this compound, provides insights into the structural and photophysical properties of these compounds. Such studies are crucial for understanding the compound's chemical behavior and potential applications in materials science (Law et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets for “5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid”.
Mode of Action
The interaction of a compound with its targets often results in changes in the function of the target molecule, which can lead to various biological effects. For example, some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to a wide range of biological activities .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, some indole derivatives have been found to have antiviral activity, suggesting that they may interfere with viral replication at the molecular level .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-7-10(12(15)16)6-11(14-7)8-2-4-9(13)5-3-8/h2-6,14H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBLCTARJWHPQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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